hCA II Inhibitory Potency vs. N-Hydroxybenzenesulfonamide
In stopped‑flow CO₂ hydration assays, n‑Methoxybenzenesulfonamide inhibits human carbonic anhydrase II with Ki = 9.1 nM [1]. Under comparable conditions, the N‑hydroxy analog (N‑hydroxybenzenesulfonamide) exhibits Ki = 26 nM [2]. The ~2.9‑fold potency advantage makes the N‑methoxy derivative the preferred candidate for investigations where maximal hCA II engagement at low compound concentration is required.
| Evidence Dimension | Inhibitory potency (Ki) against human carbonic anhydrase II |
|---|---|
| Target Compound Data | Ki = 9.1 nM |
| Comparator Or Baseline | N‑Hydroxybenzenesulfonamide, Ki = 26 nM |
| Quantified Difference | 2.9‑fold lower Ki (more potent) |
| Conditions | CO₂ hydration stopped‑flow assay; human recombinant CA II; both values from BindingDB data aggregated from ChEMBL |
Why This Matters
For biochemical screening or crystallographic co‑complex studies demanding robust CA II inhibition, the ~3‑fold potency advantage directly reduces the amount of compound required per experiment.
- [1] BindingDB, BDBM50133395: CHEMBL3632831, Ki = 9.1 nM (hCA II). https://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50133395 (accessed May 2025). View Source
- [2] BindingDB, BDBM11372: CHEMBL55310, Ki = 26 nM (hCA II). http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=11372 (accessed May 2025). View Source
